molecular formula C20H16ClN5O2S B2359840 N-(5-chloro-2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-49-7

N-(5-chloro-2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2359840
CAS RN: 852372-49-7
M. Wt: 425.89
InChI Key: AJJFOUPRYPKQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2S and its molecular weight is 425.89. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer and Antimicrobial Activity

    • Analogous compounds to N-(5-chloro-2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have demonstrated potential in cancer and microbial treatments. For instance, N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines showed inhibition activity against HCT 116 cancer cell line and antimicrobial activities (Kumar et al., 2019).
  • Synthesis of Novel Heterocyclic Compounds

    • The compound is related to the synthesis of diverse heterocyclic compounds. For example, the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides was achieved, providing insights into the synthesis of functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
  • Anticancer Effects and Toxicity Reduction

    • Modifications of related triazolo-pyridine compounds have shown to retain antiproliferative activity and inhibit PI3Ks, potentially serving as anticancer agents with reduced toxicity (Wang et al., 2015).
  • Antiviral Activity

    • Derivatives of similar triazolo-pyridazine compounds have shown promising antiviral activity against hepatitis-A virus (HAV), highlighting their potential in antiviral applications (Shamroukh & Ali, 2008).
  • Structural and Energy Framework Studies

    • Pyridazine analogs, closely related to the compound , have significant pharmaceutical importance. Studies involving these compounds contribute to understanding molecular structures, density functional theory calculations, and intermolecular interactions (Sallam et al., 2021).
  • H1-antihistaminic Agents

    • Similar triazolo-quinazolin compounds have been synthesized and tested for H1-antihistaminic activity, suggesting potential applications in allergy treatments (Alagarsamy et al., 2009).
  • Anti-Diabetic Drug Synthesis

    • Triazolo-pyridazine substituted piperazines, related to the compound, were synthesized and evaluated for their anti-diabetic properties, specifically Dipeptidyl peptidase-4 (DPP-4) inhibition (Bindu et al., 2019).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-28-16-8-7-14(21)11-15(16)22-18(27)12-29-19-10-9-17-23-24-20(26(17)25-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJFOUPRYPKQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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